molecular formula C26H25N3O2 B2353815 4-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one CAS No. 694488-88-5

4-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one

Cat. No.: B2353815
CAS No.: 694488-88-5
M. Wt: 411.505
InChI Key: BTSDBPRTKMTYKP-UHFFFAOYSA-N
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Description

4-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes a benzimidazole ring, a phenylpyrrolidinone moiety, and a methylphenoxyethyl group.

Properties

IUPAC Name

4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-19-9-5-8-14-24(19)31-16-15-28-23-13-7-6-12-22(23)27-26(28)20-17-25(30)29(18-20)21-10-3-2-4-11-21/h2-14,20H,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSDBPRTKMTYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of the benzimidazole coreThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzimidazole derivatives .

Scientific Research Applications

4-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • {1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol
  • N-(2-(1H-Benzimidazol-2-yl)ethyl)-2-(4-bromo-3-methylphenoxy)acetamide

Uniqueness

4-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 4-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one is a complex organic molecule that has garnered attention in various fields of biological research. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C28H29N3O2C_{28}H_{29}N_{3}O_{2} with a molecular weight of approximately 439.5 g/mol. The IUPAC name is 1-(2,4-dimethylphenyl)-4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one . Its structure comprises multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC28H29N3O2
Molecular Weight439.5 g/mol
IUPAC Name1-(2,4-dimethylphenyl)-4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
InChI KeyOSBLPYUGJFNKEN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. Potential mechanisms include:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.
  • Receptor Modulation: It may bind to specific receptors, influencing signaling pathways that regulate cellular functions.

Anticancer Properties

Research has indicated that compounds similar to 4-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one exhibit anticancer properties. A study demonstrated that derivatives of benzodiazole can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. A study evaluated its efficacy against various bacterial strains and found significant inhibitory effects, suggesting potential applications in treating infections caused by resistant bacteria .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in the context of neurodegenerative diseases.

Case Studies

Several case studies have explored the biological activity of compounds related to 4-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one :

  • Anticancer Study: In a study involving human breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity.
    Cell LineIC50 (µM)
    MCF715
    MDA-MB-23110
  • Antimicrobial Study: The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 8 µg/mL for both strains.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus8
    Escherichia coli8
  • Neuroprotection Study: In models of oxidative stress-induced neuronal damage, treatment with the compound resulted in a significant decrease in cell death and restoration of mitochondrial function.

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